![molecular formula C7H5ClF2Mg B6358180 3,5-Difluorobenzylmagnesium chloride, 0.25 M in 2-MeTHF CAS No. 1114400-72-4](/img/structure/B6358180.png)
3,5-Difluorobenzylmagnesium chloride, 0.25 M in 2-MeTHF
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3,5-Difluorobenzylmagnesium chloride consists of a benzyl group (a benzene ring attached to a CH2 group) where two of the hydrogen atoms on the benzene ring have been replaced by fluorine atoms. The benzyl group is attached to a magnesium atom, which is in turn attached to a chlorine atom .Mechanism of Action
Mode of Action
As a Grignard reagent, 3,5-Difluorobenzylmagnesium chloride is highly reactive. It can form a covalent bond with a wide range of electrophiles, particularly carbonyl compounds. The magnesium atom in the compound carries a partial negative charge and can thus act as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group. This results in the addition of the 3,5-difluorobenzyl group to the target molecule .
Action Environment
The action of 3,5-Difluorobenzylmagnesium chloride can be influenced by various environmental factors. For instance, the presence of water or certain functional groups in the reaction environment can quench the reactivity of the Grignard reagent. Moreover, the reaction is typically performed in an inert atmosphere to prevent oxidation . The temperature and solvent used can also significantly affect the reaction’s rate and outcome .
Advantages and Limitations for Lab Experiments
The main advantage of using 3,5-Difluorobenzylmagnesium chloride, 0.25 M in 2-MeTHF in laboratory experiments is its versatility. This compound can be used in a variety of synthetic methods, such as Suzuki-Miyaura, Stille, and Sonogashira coupling reactions. In addition, it is relatively safe to use in the laboratory and does not have any significant adverse effects.
The main limitation of using this compound in laboratory experiments is its cost. This compound is relatively expensive compared to other reagents used in organic synthesis. In addition, it is not as widely available as other reagents.
Future Directions
For the use of 3,5-Difluorobenzylmagnesium chloride, 0.25 M in 2-MeTHF include the development of new synthetic methods, such as the development of new catalytic systems for the synthesis of heterocycles, peptides, and polymers. In addition, further research into the biochemical and physiological effects of this compound is needed. Furthermore, research into the environmental effects of this compound is needed. Finally, research into the cost-effectiveness of this compound is needed to determine if it is a viable option for laboratory experiments.
Synthesis Methods
3,5-Difluorobenzylmagnesium chloride, 0.25 M in 2-MeTHF is synthesized via a Grignard reaction. The Grignard reaction is a chemical reaction in which an organomagnesium halide (R-MgX) reacts with an electrophile to form an organometallic compound. In this case, the reaction involves the reaction of 3,5-difluorobenzyl chloride with magnesium metal in the presence of 2-MeTHF. This reaction produces this compound.
Scientific Research Applications
3,5-Difluorobenzylmagnesium chloride, 0.25 M in 2-MeTHF has been widely used in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, such as heterocycles, peptides, and polymers. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of organic compounds, such as aldehydes, ketones, and esters. Furthermore, it has been used in the synthesis of biologically active compounds, such as natural products, pharmaceuticals, and agrochemicals.
properties
IUPAC Name |
magnesium;1,3-difluoro-5-methanidylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.ClH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCHLEFZYRHECB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2Mg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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